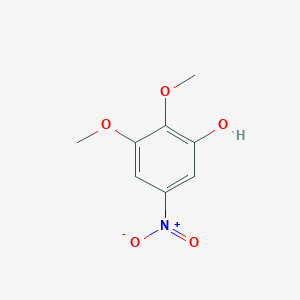
2-(2-Methylpyridin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-4-yl)ethanamine” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
“2-(2-Methylpyridin-4-yl)ethanamine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
2-(2-Methylpyridin-4-yl)ethanamine: is utilized in the synthesis of novel pyrimidine derivatives, which are known for their wide range of pharmacological activities. These derivatives have been studied for their potential anti-fibrotic activities, particularly against immortalized rat hepatic stellate cells, indicating promise for the development of new anti-fibrotic drugs .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for constructing heterocyclic compound libraries with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Synthesis
The compound is involved in chemical synthesis processes, where it acts as a precursor or intermediate. Its role in the synthesis of complex molecules is crucial due to its reactive amine group, which allows for further functionalization .
Material Science
In material science research, 2-(2-Methylpyridin-4-yl)ethanamine can be used to modify the surface properties of materials. Its molecular structure could potentially interact with various substrates to alter their chemical and physical characteristics .
Chromatography
This compound may find applications in chromatography as a standard or reference compound. Its unique structure allows it to be used in method development and calibration of analytical instruments .
Analytical Research
Analytical research utilizes 2-(2-Methylpyridin-4-yl)ethanamine for the development of new analytical methodologies. Its well-defined structure and properties make it suitable for testing the efficacy and accuracy of analytical techniques .
Life Science Research
In life sciences, it could be employed in the study of biological systems, particularly in understanding the interaction between small molecules and biological targets. Its role in binding studies could provide insights into receptor-ligand interactions .
Computational Chemistry
Lastly, 2-(2-Methylpyridin-4-yl)ethanamine is valuable in computational chemistry for molecular modeling and simulation. Its structure can be used in various programs to produce simulations that help predict the behavior of molecules in different environments .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLSPJQVRVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-4-yl)ethanamine | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)







![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)


![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)
![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)